molecular formula C29H37N5O4S2 B12403223 AT1R antagonist 2

AT1R antagonist 2

Cat. No.: B12403223
M. Wt: 583.8 g/mol
InChI Key: ZQCJVWMIJVNZDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AT1R antagonist 2 is a compound that inhibits the angiotensin II type 1 receptor (AT1R). This receptor is a key component of the renin-angiotensin system, which regulates blood pressure and fluid balance in the body. By blocking AT1R, this compound can prevent the effects of angiotensin II, a hormone that causes blood vessels to constrict and increases blood pressure. This makes this compound a valuable compound in the treatment of hypertension and related cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AT1R antagonist 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route starts with the preparation of a biphenyl intermediate, which is then functionalized with various substituents to achieve the desired pharmacological properties. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and advanced purification techniques, such as chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: AT1R antagonist 2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized biphenyl derivatives, which are key intermediates in the synthesis of this compound .

Scientific Research Applications

AT1R antagonist 2 has a wide range of scientific research applications:

Mechanism of Action

AT1R antagonist 2 exerts its effects by selectively binding to and inhibiting the AT1R. This prevents angiotensin II from activating the receptor, thereby blocking its vasoconstrictive and aldosterone-secreting effects. The inhibition of AT1R leads to vasodilation, reduced blood pressure, and decreased fluid retention. The molecular targets and pathways involved include the G protein-coupled receptor signaling pathway and the downstream effects on blood vessel constriction and fluid balance .

Comparison with Similar Compounds

Uniqueness: AT1R antagonist 2 is unique in its specific binding affinity and selectivity for AT1R, which may result in fewer side effects compared to other AT1R antagonists. Its potential role in preventing viral uptake, as seen in studies related to SARS-CoV-2, also sets it apart from other compounds in this class .

Properties

Molecular Formula

C29H37N5O4S2

Molecular Weight

583.8 g/mol

IUPAC Name

butyl N-[[4-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-2-(2-methylpropyl)-1,3-thiazol-5-yl]sulfonyl]carbamate

InChI

InChI=1S/C29H37N5O4S2/c1-7-9-14-38-29(35)33-40(36,37)28-26(32-24(39-28)15-18(3)4)22-12-10-21(11-13-22)17-34-23(8-2)31-25-19(5)16-20(6)30-27(25)34/h10-13,16,18H,7-9,14-15,17H2,1-6H3,(H,33,35)

InChI Key

ZQCJVWMIJVNZDT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NS(=O)(=O)C1=C(N=C(S1)CC(C)C)C2=CC=C(C=C2)CN3C(=NC4=C3N=C(C=C4C)C)CC

Origin of Product

United States

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